Hop, Humulus lupulus, ext.

Vue d'ensemble

Description

Hop, Humulus lupulus, ext. is derived from the female flowers (cones) of the hop plant, Humulus lupulus. It is widely known for its use in the brewing industry, where it imparts bitterness, flavor, and aroma to beer. Beyond brewing, hops extract has been recognized for its medicinal properties, including sedative, anti-inflammatory, and antimicrobial effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hop, Humulus lupulus, ext. is typically produced through various extraction methods. The most common methods include:

Solvent Extraction: This involves treating hops with a solvent, such as ethanol or methanol, followed by evaporation to obtain the extract.

Steam Distillation: Steam is passed through hops to extract essential oils.

Supercritical CO2 Extraction: This advanced method uses supercritical carbon dioxide to extract hop components.

Industrial Production Methods

In industrial settings, hops extract is produced on a large scale using supercritical CO2 extraction due to its efficiency and ability to produce high-quality extracts. This method involves using high-pressure CO2 to extract the desired compounds from hops, resulting in a concentrated extract that is easy to store and transport .

Analyse Des Réactions Chimiques

Types of Reactions

Hop, Humulus lupulus, ext. undergoes various chemical reactions, including:

Oxidation: Alpha acids in hops can oxidize to form iso-alpha acids, which contribute to the bitterness of beer.

Reduction: Certain compounds in hops can undergo reduction reactions, although these are less common.

Substitution: Hop, Humulus lupulus, ext. can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions

Oxidation: Typically occurs during the brewing process when hops are boiled.

Reduction: Can be induced using reducing agents like sodium borohydride.

Substitution: Often involves reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

Iso-alpha acids: Formed from the oxidation of alpha acids, contributing to beer’s bitterness.

Reduced hop compounds: Formed through reduction reactions, though less common.

Applications De Recherche Scientifique

Chemical Composition and Bioactive Compounds

Hops contain a variety of phytochemicals that contribute to their medicinal properties. Key compounds include:

- Bitter Acids : Humulone and lupulone, which exhibit anti-inflammatory and antimicrobial properties.

- Flavonoids : Xanthohumol, known for its antioxidant and anticancer activities.

- Essential Oils : A complex mixture providing aromatic qualities and potential therapeutic effects.

Table 1: Key Bioactive Compounds in Humulus lupulus

| Compound | Type | Potential Benefits |

|---|---|---|

| Humulone | Bitter Acid | Anti-inflammatory, antimicrobial |

| Lupulone | Bitter Acid | Antimicrobial, potential anticancer |

| Xanthohumol | Flavonoid | Antioxidant, anticancer, cardioprotective |

| Essential Oils | Mixture | Aromatic properties, potential anti-infective effects |

Sleep Disorders

Humulus lupulus has been traditionally used as a sedative. Recent studies suggest that extracts may improve sleep quality and reduce insomnia symptoms. Non-alcoholic beers infused with hops have shown marked improvements in sleep quality due to their calming effects on the nervous system .

Anti-inflammatory Effects

Research indicates that hops possess significant anti-inflammatory properties. Studies have demonstrated that hop extracts can mitigate inflammation in animal models, suggesting potential applications for treating conditions such as arthritis and cardiovascular diseases .

Antioxidant Properties

Xanthohumol is recognized for its strong antioxidant capabilities. It helps neutralize free radicals, potentially reducing oxidative stress-related diseases such as cancer . The antioxidant activity of hops has been linked to improved cardiovascular health by protecting against endothelial dysfunction .

Anticancer Potential

There is growing interest in the anticancer properties of xanthohumol. Laboratory studies have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines. While promising, further clinical trials are necessary to validate these findings in human populations .

Antimicrobial Activity

Humulus lupulus exhibits antimicrobial effects against a range of pathogens, including bacteria and fungi. Research has highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Helicobacter pylori . This suggests potential applications in food preservation and treatment of infections.

Case Study 1: Sleep Quality Improvement

A double-blind study evaluated the effects of a hops extract supplement on sleep quality among participants with insomnia. Results indicated significant improvements in sleep duration and quality compared to the placebo group .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of hop extracts against Helicobacter pylori strains isolated from clinical specimens. The extracts demonstrated strong inhibitory effects comparable to conventional antibiotics, highlighting their potential as natural antimicrobial agents .

Future Research Directions

The therapeutic applications of Humulus lupulus warrant further exploration to establish standardized dosages and treatment protocols. Future research should focus on:

- Clinical Trials : To assess efficacy and safety in human subjects.

- Mechanistic Studies : To elucidate the pathways through which hops exert their health benefits.

- Standardization : Developing guidelines for the use of hop extracts in herbal medicine.

Mécanisme D'action

The bioactive compounds in hops extract, such as xanthohumol and alpha acids, exert their effects through various molecular targets and pathways:

Antioxidant Activity: Compounds like xanthohumol activate the Nrf2 pathway, enhancing the expression of antioxidant enzymes.

Anti-inflammatory Effects: Hop, Humulus lupulus, ext. inhibits pro-inflammatory cytokines and enzymes, reducing inflammation.

Sedative Properties: The extract acts on gamma-aminobutyric acid (GABA) receptors in the brain, promoting relaxation and sleep.

Comparaison Avec Des Composés Similaires

Hop, Humulus lupulus, ext. is often compared to other plant-based extracts with similar properties:

Cannabis Extract: Both hops and cannabis contain terpenes and terpenoids, contributing to their aroma and potential therapeutic effects.

Valerian Root Extract: Similar to hops, valerian root is used for its sedative properties, but it contains different active compounds.

Chamomile Extract: Both extracts are used for their calming effects, but chamomile contains flavonoids like apigenin, which differ from the compounds in hops.

Hop, Humulus lupulus, ext. stands out due to its unique combination of alpha acids, beta acids, and essential oils, which provide a distinct profile of bitterness, aroma, and therapeutic benefits .

Activité Biologique

Humulus lupulus, commonly known as hops, is a perennial climbing plant belonging to the Cannabaceae family. It is primarily recognized for its role in brewing beer; however, extensive research has revealed its significant biological activities. This article provides a comprehensive overview of the biological activities of hop extracts, focusing on their antimicrobial, anticancer, anti-inflammatory, and metabolic effects.

The female flowers of Humulus lupulus are rich in biologically active compounds, including bitter acids (humulones and lupulones), flavonoids (xanthohumol), and essential oils. These compounds contribute to the plant's diverse pharmacological properties. Recent studies have highlighted the potential of hop extracts in various health applications, making it a subject of interest in both traditional medicine and modern pharmacology.

2. Antimicrobial Activity

Hops exhibit notable antimicrobial properties against a range of pathogens, including bacteria, fungi, and viruses. The antimicrobial effects are mainly attributed to the bitter acids and essential oils present in hop extracts.

- Bitter Acids : Compounds such as humulone and lupulone disrupt bacterial cell membranes and interfere with cellular respiration. They inhibit the growth of pathogens like Escherichia coli, Staphylococcus aureus, and Listeria monocytogenes by affecting sugar transport and amino acid metabolism .

- Essential Oils : The essential oil components like α-humulene and β-caryophyllene also display antibacterial activity against Gram-positive and Gram-negative bacteria .

2.2 Case Studies

A study conducted on various hop extracts demonstrated their effectiveness in inhibiting bacterial growth in biofilms, which are often resistant to conventional antibiotics .

3. Anticancer Properties

Humulus lupulus has been investigated for its anticancer potential, primarily due to xanthohumol.

3.1 Mechanisms Involved

- Cell Cycle Regulation : Xanthohumol has been shown to induce apoptosis in cancer cells by modulating signaling pathways such as ERK1/2 and NF-κB .

- Inhibition of Tumor Growth : Research indicates that hop extracts can hinder tumor cell proliferation in vitro and in vivo, suggesting their potential as adjuncts in cancer therapy .

4. Anti-inflammatory Effects

The anti-inflammatory properties of hop extracts are significant in managing chronic inflammatory conditions.

4.1 Active Compounds

- Xanthohumol : This compound exhibits strong anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators like TNF-alpha .

4.2 Clinical Findings

In animal studies, supplementation with hop extracts has been shown to reduce inflammation markers associated with obesity and metabolic syndrome .

5. Metabolic Effects

Recent studies have explored the impact of hop extracts on metabolic health.

5.1 Weight Management

Animal studies indicate that hop extracts can mitigate weight gain associated with high-fat diets by improving glucose metabolism and reducing adipose tissue accumulation .

5.2 Gut Health

Hops have been shown to modulate gut peptide levels, enhancing satiety and potentially aiding weight loss efforts .

6. Summary of Biological Activities

| Activity | Active Compounds | Effects |

|---|---|---|

| Antimicrobial | Humulones, Lupulones | Inhibition of bacterial growth |

| Anticancer | Xanthohumol | Induction of apoptosis, inhibition of tumor growth |

| Anti-inflammatory | Xanthohumol | Reduction of pro-inflammatory cytokines |

| Metabolic modulation | Bitter acids | Improved glucose metabolism, weight management |

Propriétés

IUPAC Name |

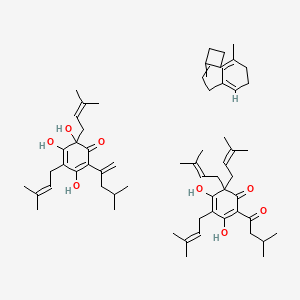

3,5-dihydroxy-2-(3-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one;(4E,8E)-4,8-dimethylbicyclo[7.2.0]undeca-1,4,8-triene;3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(4-methylpent-1-en-2-yl)cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O4.C22H32O4.C13H18/c1-16(2)9-10-20-23(28)22(21(27)15-19(7)8)25(30)26(24(20)29,13-11-17(3)4)14-12-18(5)6;1-13(2)8-9-17-19(23)18(16(7)12-15(5)6)21(25)22(26,20(17)24)11-10-14(3)4;1-10-4-3-5-11(2)13-9-8-12(13)7-6-10/h9,11-12,19,28-29H,10,13-15H2,1-8H3;8,10,15,23-24,26H,7,9,11-12H2,1-6H3;4,7H,3,5-6,8-9H2,1-2H3/b;;10-4+,12-7?,13-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFBPYVSLWNDPQ-HCLWIVLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC2=CCC(=CCC1)C.CC(C)CC(=C)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O.CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\2/CCC2=CC/C(=C/CC1)/C.CC(C)CC(=C)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O.CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H88O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

949.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8060-28-4 | |

| Record name | Hop, Humulus lupulus, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.